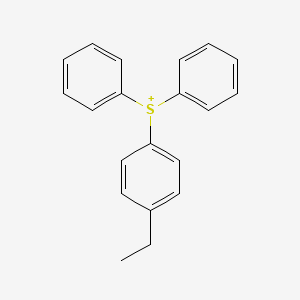

(4-Ethylphenyl)diphenylsulfonium

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(4-Ethylphenyl)diphenylsulfonium is an organic compound with the molecular formula C20H19S and a molecular weight of 291.43 g/mol . This compound is part of the sulfonium family, which is characterized by a sulfur atom bonded to three organic groups. It is used in various chemical reactions and has applications in scientific research.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethylphenyl)diphenylsulfonium typically involves the reaction of diphenyl sulfide with an appropriate alkylating agent. One common method involves the use of silver tetrafluoroborate as a catalyst in a nitromethane solvent. The reaction is carried out under nitrogen at room temperature, and the product is precipitated using diethyl ether .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent product quality and yield.

化学反応の分析

General Reactivity of Sulfonium Salts

Sulfonium salts, including (4-Ethylphenyl)diphenylsulfonium, are notable for their sulfonium ion nature, which makes them susceptible to nucleophilic substitution reactions. Aryl sulfonium salts, particularly aryl thianthrenium salts, serve as valuable synthetic tools because they can be introduced into complex molecules with high regioselectivity and participate in transition-metal-catalyzed reactions .

Cine-Substitution and Redox Activation

Research has explored new reactivity modes of (hetero)aryl sulfonium salts, including cine-substitution and redox activation with α-amino alkyl radicals . Cine-substitution involves the substitution of a group at a position adjacent to the leaving group . Redox activation involves the activation of the sulfonium salt through oxidation or reduction processes, often involving radical intermediates .

Use as Vinylating Reagent

Vinyl thianthrenium salts can be used as vinylating reagents . These reagents are bench-stable, crystalline, and prepared from ethylene gas .

Functionalization Reactions

Sulfonium salts can be employed in functionalization reactions, such as allylic and benzylic functionalizations . These reactions often involve sulfur(IV) intermediates and can lead to the formation of rearranged products .

Limitations and Considerations

Bulky groups can shut down certain reactions involving sulfonium salts . Additional substitution on aryl moieties may lead to lower yields, and strongly electron-withdrawing groups can result in complex mixtures and no product formation .

科学的研究の応用

"(4-Ethylphenyl)diphenylsulfonium" is a sulfonium cation that is relevant in the production of photoacid generators, which are utilized in micro-processing technologies like photolithography for manufacturing semiconductor devices .

Production of Photoacid Generators

- This compound as a Sulfonium Cation Sulfonium cations, such as this compound, are concrete examples of components used in the production of fluorine-containing sulfonic acid salts . These salts are crucial intermediates in creating photoacid generators .

- Application in Chemically Amplified Resists Photoacid generators play a vital role in chemically amplified resist materials . These materials are essential for forming patterns on surfaces through reactions catalyzed by acids generated upon exposure to radiation . The generated acid changes the solubility of the exposed areas, enabling the creation of precise patterns .

- Use in Micro-processing Technology The fluorine-containing sulfonic acid salts are useful as an intermediate for producing a photoacid generator, which is useful as a chemically amplified resist material suitable for a micro-processing technology, particularly photolithography, in the production steps of semiconductor devices and the like .

- Alternatives to Perfluoroalkanesulfonic Acids Due to environmental concerns associated with perfluoroalkanesulfonic acids (PFOS) and their derivatives, research has been directed toward developing alternative acid generators . Alkoxycarbonylfluoromethanesulfonic acid onium salts, including those with sulfonium cations like this compound, have emerged as potential replacements .

作用機序

The mechanism of action of (4-Ethylphenyl)diphenylsulfonium involves its interaction with molecular targets through its sulfonium group. This group can participate in various chemical reactions, including nucleophilic substitution and oxidation-reduction processes. The compound’s effects are mediated by its ability to form reactive intermediates that interact with biological molecules .

類似化合物との比較

Similar Compounds

Diphenylsulfonium: Lacks the ethyl group on the phenyl ring.

Triphenylsulfonium: Contains three phenyl groups instead of two phenyl and one ethylphenyl group.

Uniqueness

(4-Ethylphenyl)diphenylsulfonium is unique due to the presence of the ethyl group on the phenyl ring, which can influence its reactivity and interaction with other molecules. This structural difference can lead to variations in its chemical behavior and applications compared to other sulfonium compounds.

特性

CAS番号 |

66482-49-3 |

|---|---|

分子式 |

C20H19S+ |

分子量 |

291.4 g/mol |

IUPAC名 |

(4-ethylphenyl)-diphenylsulfanium |

InChI |

InChI=1S/C20H19S/c1-2-17-13-15-20(16-14-17)21(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-16H,2H2,1H3/q+1 |

InChIキー |

LUNITJZCXFAMAW-UHFFFAOYSA-N |

正規SMILES |

CCC1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。